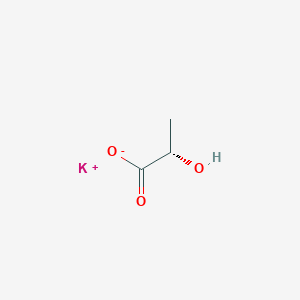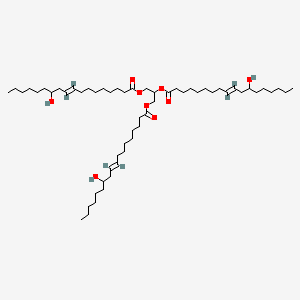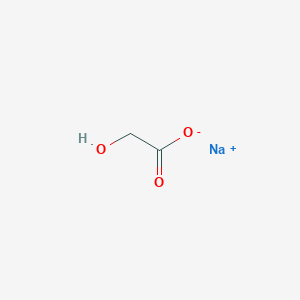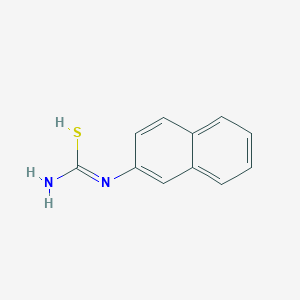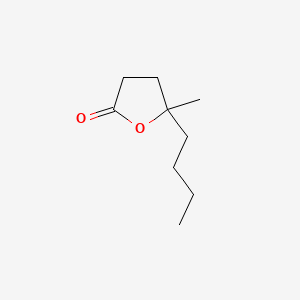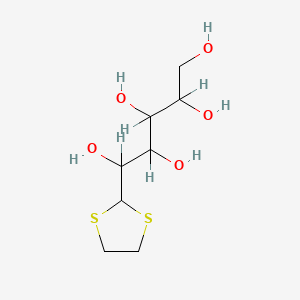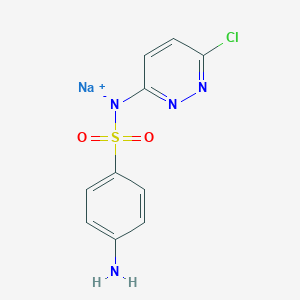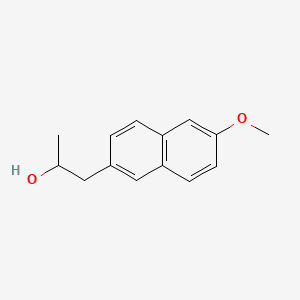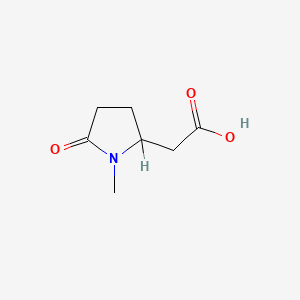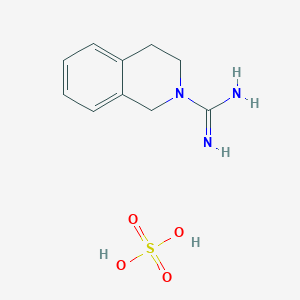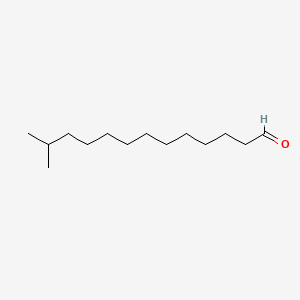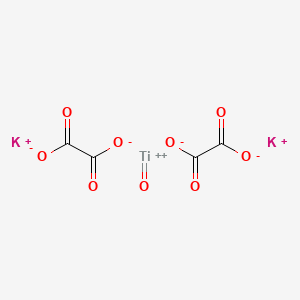
Potassium bis(oxalato)oxotitanate(IV) dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium bis(oxalato)oxotitanate(IV) dihydrate is a complex inorganic compound with the chemical formula K₂Ti(C₂O₄)₂·2H₂O. It is known for its use as a mordant in dyeing and as an analytical reagent. The compound consists of potassium ions, titanium in the +4 oxidation state, and oxalate ligands.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized by reacting titanium tetrachloride (TiCl₄) with potassium oxalate (K₂C₂O₄) in an aqueous solution. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the compound is produced through a similar chemical synthesis route but with optimized conditions to increase yield and purity. The process involves large-scale reactors and precise control of reaction parameters.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the titanium center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can also occur, where the titanium center is reduced to a lower oxidation state.
Substitution Reactions: The compound can participate in substitution reactions, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH₄) and hydrogen gas (H₂).
Substitution Reagents: Various ligands can be used to replace oxalate, such as chloride (Cl⁻) and ammonia (NH₃).
Major Products Formed:
Oxidation Products: Higher oxidation state titanium compounds.
Reduction Products: Lower oxidation state titanium compounds.
Substitution Products: Titanium complexes with different ligands.
Applications De Recherche Scientifique
Potassium bis(oxalato)oxotitanate(IV) dihydrate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: The compound has been studied for its potential biological activity, including its use in bioimaging and drug delivery systems.
Medicine: Research is ongoing to explore its use in medical imaging and as a contrast agent in MRI scans.
Industry: It is used as a mordant in dyeing processes to improve the fastness of dyes on fabrics.
Mécanisme D'action
The mechanism by which potassium bis(oxalato)oxotitanate(IV) dihydrate exerts its effects depends on its specific application. For example, in dyeing, it acts as a mordant by forming a complex with the dye molecules, which helps to fix the dye onto the fabric. In catalysis, it may facilitate reactions by providing a suitable environment for the reactants to interact.
Molecular Targets and Pathways Involved:
Dyeing: The oxalate ligands interact with the dye molecules, forming stable complexes.
Catalysis: The titanium center may act as a Lewis acid, activating substrates for further reactions.
Comparaison Avec Des Composés Similaires
Potassium ferrioxalate (K₃[Fe(C₂O₄)₃])
Potassium bis(oxalato)diaquochromate(III) (K₂[Cr(C₂O₄)₂(OH₂)₂])
Does this cover everything you were looking for?
Propriétés
IUPAC Name |
dipotassium;oxalate;oxotitanium(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H2O4.2K.O.Ti/c2*3-1(4)2(5)6;;;;/h2*(H,3,4)(H,5,6);;;;/q;;2*+1;;+2/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWHMHPXHWHWPX-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O=[Ti+2].[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4K2O9Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
